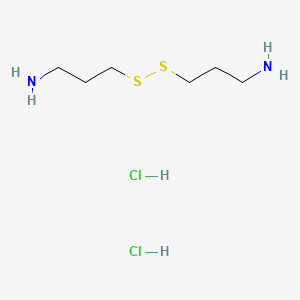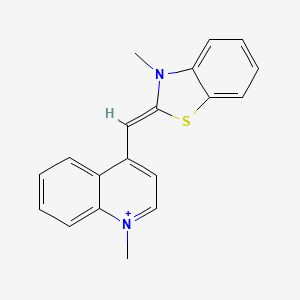
Thiazole orange cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole orange cation is a cationic C1 cyanine dye having 3-methylbenzothiazolium-2-yl and 1-methylquinolinium-4-yl substituents. It has a role as a fluorochrome. It is a cyanine dye, a benzothiazolium ion and a quinolinium ion.
Wissenschaftliche Forschungsanwendungen
1. Detection of G-Quadruplexes
Thiazole orange has been employed as a cyanine dye for binding to nucleic acids and has recently been utilized for the detection of G-quadruplexes. However, its non-selectivity for G-quadruplex and other nucleic acids has been a limitation. A study by Guo et al. (2016) demonstrated that a simple structural modification, incorporating hydrocarbon rings into the chromophore of thiazole orange, dramatically improved its selective binding to certain G-quadruplexes. This modification resulted in significant fluorescence enhancement when treated with G-quadruplexes but retained weak fluorescence in the presence of double-stranded and single-stranded DNA, showcasing its potential for selective nucleic acid detection (Guo et al., 2016).
2. Molecular Organization in Aqueous Solutions
The study by Mooi and Heyne (2012) examined the organization in aqueous solution of thiazole orange in the presence of different monovalent sodium salts, finding that specific ion effects play a crucial role in the organization of thiazole orange molecules. This research underscores the importance of considering ionic species in molecular organization, which can contribute significantly to fields like nanotechnology, medicine, and material chemistry (Mooi & Heyne, 2012).
3. Redox-Active Nanoparticles Synthesis
In another study by Mooi, Sutherland, and Heyne (2012), a unique approach was presented to achieve redox-active nanosized organic particles in aqueous environment, using ion association between large organic ions, namely tetraphenylborate anions and thiazole orange cations. These redox-active nanosized organic particles showed potential as seed sites for metal reductions, exemplified by their use to reduce gold(III) to gold nanoparticles in a neutral, aqueous environment at room temperature (Mooi, Sutherland, & Heyne, 2012).
Eigenschaften
Produktname |
Thiazole orange cation |
|---|---|
Molekularformel |
C19H17N2S+ |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(2Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C19H17N2S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19/h3-13H,1-2H3/q+1 |
InChI-Schlüssel |
XRXJDLHDDHBJOJ-UHFFFAOYSA-N |
Isomerische SMILES |
CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)C |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



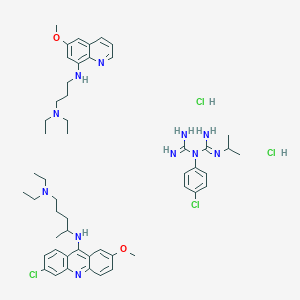
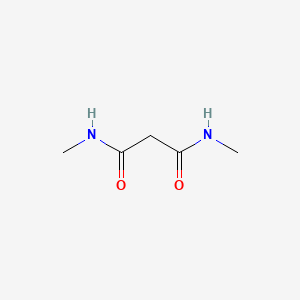
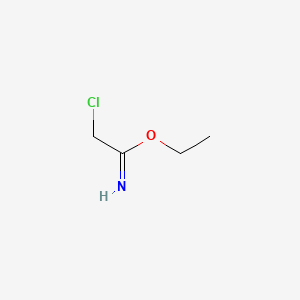
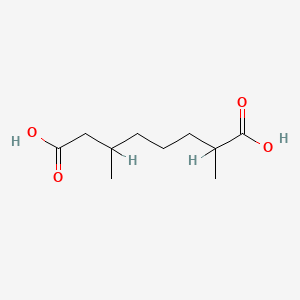
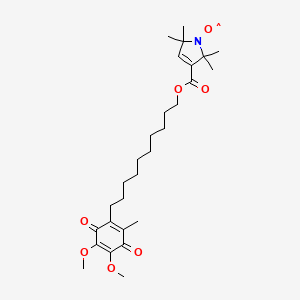

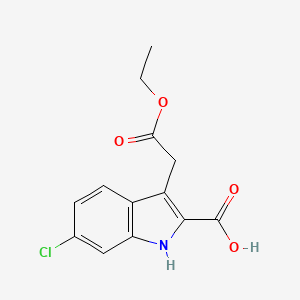
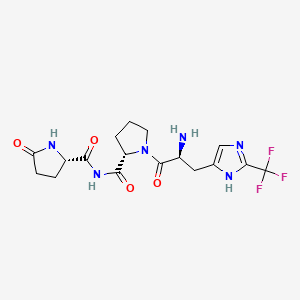
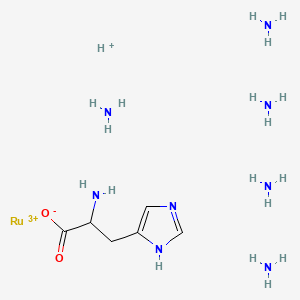
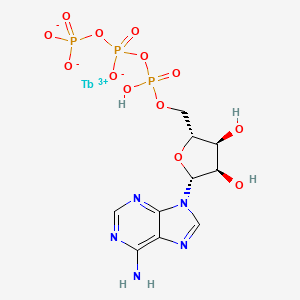
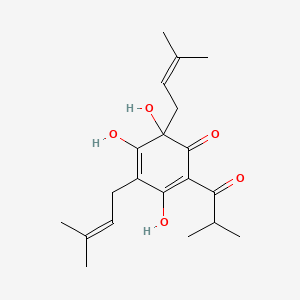
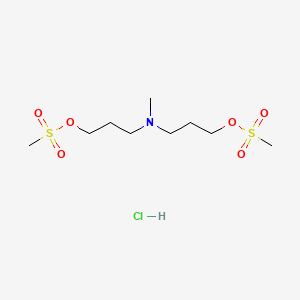
![(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1193996.png)
